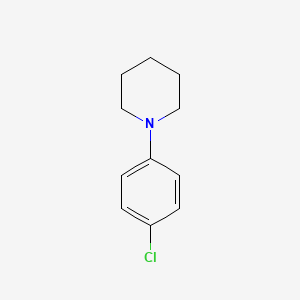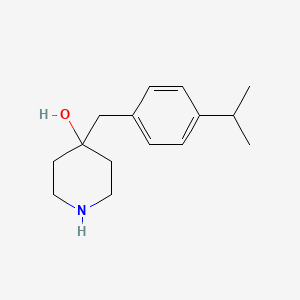
4-(4-Isopropylbenzyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isopropylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of benzyl alcohols It is characterized by the presence of an isopropyl group attached to the benzyl ring and a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylbenzyl)piperidin-4-ol typically involves the hydrogenation of cuminaldehyde in the presence of a catalyst such as Raney nickel. The reaction is carried out under specific conditions, including a methanol solution and high pressure . Another method involves the catalytic reduction of methyl p-isopropylbenzoate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted benzyl derivatives.
Scientific Research Applications
4-(4-Isopropylbenzyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. For example, its insect repellent properties are attributed to its ability to interfere with the olfactory receptors of insects .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzyl alcohol: Shares a similar structure but lacks the piperidin-4-ol moiety.
Cuminaldehyde: An aldehyde derivative with similar aromatic properties.
p-Cymene: A related aromatic hydrocarbon with an isopropyl group.
Uniqueness
4-(4-Isopropylbenzyl)piperidin-4-ol is unique due to the presence of both the isopropyl-benzyl and piperidin-4-ol groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-5-3-13(4-6-14)11-15(17)7-9-16-10-8-15/h3-6,12,16-17H,7-11H2,1-2H3 |
InChI Key |
SSZKHJKOOUTMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)

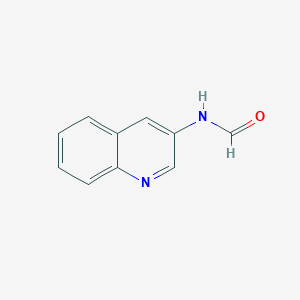

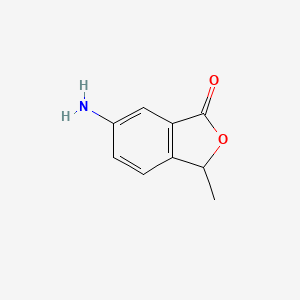
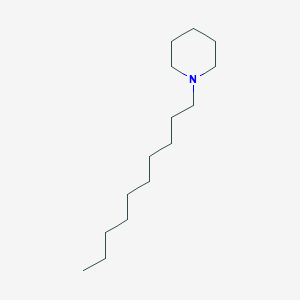

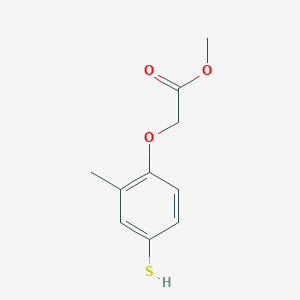
![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)
![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)
![tert-butyl N-[(3-methylidenecyclobutyl)methyl]carbamate](/img/structure/B8671960.png)

